molecular formula C11H18N2O3 B1401030 1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid CAS No. 1361112-76-6

1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid

Cat. No.: B1401030
CAS No.: 1361112-76-6
M. Wt: 226.27 g/mol
InChI Key: CEEXQSKCKYVGEU-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid is a synthetic compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The compound’s molecular formula is C11H18N2O3, and it has a molecular weight of 226.27 g/mol .

Preparation Methods

The synthesis of 1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed through the reaction of a suitable amine with a halogenated compound, followed by cyclization under basic conditions .

Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The specific reaction conditions, such as temperature, pressure, and choice of solvents, can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in drug discovery and development.

    Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine and piperidine rings, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-(1-methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-12-4-2-8(3-5-12)10(14)13-6-9(7-13)11(15)16/h8-9H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEXQSKCKYVGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid
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1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid
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1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid
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1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid
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1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(1-Methylpiperidine-4-carbonyl)azetidine-3-carboxylic acid

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